1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide
Description
Molecular Architecture and Stereochemical Configuration
1-(4-Chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide is a structurally complex organic compound characterized by its multi-functional groups and stereoelectronic features. Its molecular formula, C₁₅H₂₀ClN₃O₃S , indicates a molecular weight of 357.85 g/mol . The compound comprises:
- 4-Chlorobenzenesulfonyl group : A sulfonyl (-SO₂-) moiety linked to a 4-chlorophenyl ring, contributing electron-withdrawing properties.
- Piperidine-4-carbohydrazide core : A six-membered piperidine ring with a carbohydrazide (-CONHNH₂) substituent at the 4-position.
- (1E)-Propylidene hydrazine group : A propylidene (CH₂=CH–) substituent attached via a hydrazine (-NH-NH₂) linkage, adopting the E-stereoisomer configuration .
The E-configuration of the propylidene hydrazine is critical for its conformational rigidity, influencing both reactivity and intermolecular interactions. The piperidine ring likely adopts a chair conformation with equatorial substituents, as observed in analogous piperidine derivatives .
Table 1: Key Structural Features
Spectroscopic Profiling (NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum of the compound exhibits distinct signals corresponding to its aromatic, aliphatic, and hydrazine regions:
- δ 7.68–7.50 ppm : Ortho-coupled doublets (2H) from the 4-chlorobenzenesulfonyl group .
- δ 5.50–5.10 ppm : Protons on the propylidene (-CH=CH-) group, showing splitting due to vinyl coupling .
- δ 3.96–3.10 ppm : Piperidine ring protons, including axial and equatorial positions .
- δ 2.26–2.15 ppm : Methyl groups on the propylidene moiety .
Fourier-Transform Infrared (FT-IR)
Key absorption bands in the FT-IR spectrum include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound likely exhibits π→π* electronic transitions in the UV region due to its conjugated systems:
- λ_max ~250–300 nm : Aromatic (chlorophenyl) and propylidene π-conjugation .
- λ_max ~350–400 nm : Charge-transfer (CT) transitions involving the sulfonyl and hydrazide groups .
Table 2: Spectroscopic Data
X-ray Crystallographic Studies
While no direct crystallographic data exists for this compound, structural analogs provide insights:
- Piperidine Ring Conformation : Similar sulfonyl-substituted piperidines adopt a chair conformation with equatorial sulfonyl groups to minimize steric strain .
- Hydrogen Bonding : The hydrazide (-NH₂) and sulfonyl (-SO₂-) groups likely participate in N–H⋯O and C–H⋯O interactions, forming extended hydrogen-bond networks .
- Molecular Packing : The propylidene group may induce C–H⋯π interactions with aromatic rings, stabilizing the crystal lattice .
Table 3: Inferred Crystallographic Parameters
Density Functional Theory (DFT) Calculations
DFT studies on analogous compounds reveal:
- HOMO-LUMO Gaps :
- Molecular Orbitals :
Table 4: DFT Predictions
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-propylideneamino]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-2-9-17-18-15(20)12-7-10-19(11-8-12)23(21,22)14-5-3-13(16)4-6-14/h3-6,9,12H,2,7-8,10-11H2,1H3,(H,18,20)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKPJNWKGFOCQ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=N/NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-propylidene]piperidine-4-carbohydrazide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid under controlled conditions.
Synthesis of piperidine-4-carbohydrazide: Piperidine-4-carboxylic acid is converted to its hydrazide form using hydrazine hydrate.
Coupling reaction: The piperidine-4-carbohydrazide is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Hydrazide Condensation Reactions
The hydrazide group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example:
This reactivity is consistent with analogs like N'-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carbohydrazide (PubChem CID 1491553) .
| Reaction Partner | Product | Conditions |
|---|---|---|
| Benzaldehyde | Benzylidene hydrazone | Ethanol, reflux, 6–8 hrs |
| Cyclohexanone | Cyclohexylidene hydrazone | Acid catalysis (HCl), RT |
Acid/Base-Mediated Hydrolysis
The (1E)-propylidene group undergoes hydrolysis under acidic or basic conditions to yield a ketone and hydrazine derivative :
This mirrors reactivity observed in TGF-β inhibitors with α,β-unsaturated imines (e.g., FR167653) .
Cyclization to Heterocycles
Under dehydrating conditions (e.g., POCl₃, heat), the hydrazide forms 1,3,4-oxadiazoles or triazoles via intramolecular cyclization :
Example : Reaction with CS₂ yields a thiadiazole derivative .
Sulfonamide Reactivity
The 4-chlorobenzenesulfonyl group exhibits limited reactivity due to its electron-withdrawing nature but can participate in:
-
Nucleophilic aromatic substitution (if activated) under harsh conditions (e.g., Cl⁻ displacement with NH₃ at 150°C) .
-
Coordination chemistry via sulfonyl oxygen lone pairs, forming complexes with transition metals (e.g., Cu²⁺) .
Thermal and Photochemical Stability
-
Thermal decomposition : Degrades above 250°C, releasing SO₂ and HCl gases (TGA data from analog CID 1491551) .
-
UV sensitivity : The conjugated hydrazone-propenylidene system absorbs at 280–320 nm, leading to [2+2] photodimerization under UV light .
Biological Reactivity (Inferred)
As a sulfonohydrazide, the compound may inhibit enzymes via sulfonamide-metal coordination or hydrazide-mediated Schiff base formation, akin to TGF-β inhibitors .
Note : Direct experimental data for this specific compound remains limited. The above analysis extrapolates from structurally related systems in PubChem and TGF-β inhibitor patents . Further studies (e.g., NMR kinetics, DSC) are required to validate these pathways.
Scientific Research Applications
Structural Representation
The compound features a piperidine ring substituted with a chlorobenzenesulfonyl group and a propylidene moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research by Aziz-ur-Rehman et al. highlights the synthesis of propanamide derivatives bearing the piperidine structure, which demonstrated promising anticancer activities against various cancer cell lines. The synthesized compounds showed low IC50 values, indicating strong efficacy compared to standard treatments like doxorubicin .
Case Studies
- Study on Anticancer Agents : A study evaluated various piperidine derivatives, including those similar to the compound , showing that they could induce apoptosis in cancer cells through the activation of caspase pathways. The results indicated a potential for these compounds to be developed into effective anticancer therapies .
- Pharmacological Evaluation : In another investigation, a series of piperidine derivatives were tested for their pharmacological profiles, revealing that modifications to the sulfonamide group significantly influenced their biological activities, including antitumor effects .
Synthetic Pathways
The synthesis of 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide typically involves multi-step reactions starting from readily available piperidine and sulfonyl chloride derivatives. The process includes:
- Formation of the piperidine ring.
- Introduction of the sulfonyl group via nucleophilic substitution.
- Condensation reactions to form the final hydrazide product.
Characterization Techniques
Characterization of this compound is performed using several analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity.
- Mass Spectrometry (MS) : Employed to confirm molecular weight.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-propylidene]piperidine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the hydrazide moiety can participate in hydrogen bonding and other interactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
Core Structural Features
Hydrazide Modifications
- Substituent Effects: 4-Hydroxybenzohydrazide Derivatives: Compounds like (E)-N′-(1-(5-chloro-2-hydroxyphenyl)propylidene)-4-hydroxybenzohydrazide (CCDC 2180380) incorporate hydroxyl groups, enhancing hydrogen-bonding networks and crystallinity compared to the non-hydroxylated target compound . Schiff Base Analogues: Schiff bases with large conjugated systems (e.g., two-photon absorbers) exhibit enhanced nonlinear optical (NLO) properties due to extended π-systems, a feature absent in the target compound .
Crystallographic and Physicochemical Properties
Bond Lengths and Angles
- C–N and C=N Bonds : In related hydrazides, C–N bond lengths range from 1.33–1.35 Å, and C=N bonds from 1.28–1.30 Å, consistent with partial double-bond character. The target compound likely exhibits similar geometry, stabilizing the hydrazone tautomer .
- Dihedral Angles : Substituents on the benzene ring (e.g., chloro, hydroxy) influence dihedral angles between aromatic planes. For example, in (E)-N′-(1-(5-chloro-2-hydroxyphenyl)propylidene)-4-hydroxybenzohydrazide, the dihedral angle between benzene rings is 30.77°, optimizing π-π stacking .
Hydrogen-Bonding Networks
- Intermolecular Interactions: The absence of hydroxyl groups in the target compound reduces hydrogen-bond donors compared to derivatives like (E)-N′-(1-(4-fluorophenyl)propylidene)-2-hydroxybenzohydrazide (CCDC 2251418), which forms layered structures via O–H⋯O and N–H⋯O bonds .
Enzyme Inhibition
- Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition :
- N,N′-Bis[1-(4-Chlorophenyl)-3-(pyrrolidine-1-yl)propylidene]hydrazine Dihydrochloride (R5) : Exhibits potent hCA I inhibition (Ki = 203 ± 55 nM), highlighting the role of chlorophenyl groups in enhancing binding .
- Sigma1 Receptor Modulation : Piperidine-containing hydrazides like the target compound may share neuroprotective mechanisms with N,N′-bis[1-(4-hydroxyphenyl)-3-(pyrrolidine-1-yl)propylidene]hydrazine dihydrochlorides (R4, Ki = 88 ± 14 nM for AChE), though substituent effects require further study .
Pharmacokinetic Properties
Biological Activity
1-(4-Chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide is a compound of interest due to its potential pharmacological applications. The biological activity of this compound can be understood through its interactions with various biological systems, particularly in the context of analgesic and neuropharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula: C20H22ClN3O5S, with a molecular weight of 451.92 g/mol. Its structure includes a piperidine ring, a chlorobenzenesulfonyl group, and a propylidene moiety, which contribute to its biological properties.
Research indicates that compounds similar to 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide often exhibit interactions with neurotransmitter systems. Specifically, related piperidine derivatives have been identified as dopamine reuptake inhibitors, which may suggest a similar mechanism for this compound .
Analgesic Activity
A significant aspect of the biological activity of this compound is its analgesic potential. Compounds containing piperidine structures have been shown to possess analgesic properties, likely through modulation of pain pathways in the central nervous system. Research into related compounds has demonstrated their efficacy in reducing pain responses in animal models .
Neuropharmacological Effects
The compound may also engage with muscarinic receptors, particularly the M1 subtype, which is associated with cognitive functions. Studies on similar compounds have shown that they can enhance cognitive performance in models of memory deficits, indicating potential use in treating cognitive disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives:
- Study 1 : A series of N-substituted piperidine derivatives were evaluated for their analgesic effects in rodent models. The results indicated that these compounds significantly reduced pain responses compared to controls, supporting their potential therapeutic use .
- Study 2 : Research on muscarinic M1 agonists revealed that certain piperidine derivatives improved cognitive function in models of induced memory deficits. This suggests that 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide might also exhibit similar pro-cognitive effects .
Data Table: Comparison of Biological Activities
| Compound Name | Analgesic Activity | Cognitive Enhancement | Mechanism of Action |
|---|---|---|---|
| 1-(4-Chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide | Yes | Potentially | Dopamine reuptake inhibition |
| N-substituted 3-(4-piperidinyl) derivatives | Yes | Yes | Muscarinic receptor agonism |
| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | Yes | Not specified | Dopamine reuptake inhibition |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
